molecular formula C8H10N2 B078139 1-phenylethanone hydrazone CAS No. 13466-30-3

1-phenylethanone hydrazone

Cat. No.: B078139
CAS No.: 13466-30-3
M. Wt: 134.18 g/mol
InChI Key: LEXOZHHIDPMMAC-JXMROGBWSA-N
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Description

1-phenylethanone hydrazone is an organic compound with the molecular formula C8H10N2. It is a derivative of acetophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

1-phenylethanone hydrazone can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically occurs under basic conditions, where acetophenone and hydrazine hydrate are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, leading to the formation of 1-phenylethan-1-one hydrazone, which can be isolated by crystallization .

Chemical Reactions Analysis

1-phenylethanone hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding azine.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-phenylethanone hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylethanone hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

1-phenylethanone hydrazone can be compared with similar compounds such as:

    Acetophenone oxime: Similar in structure but contains an oxime group instead of a hydrazone group.

    Benzaldehyde hydrazone: Contains a benzaldehyde moiety instead of an acetophenone moiety.

    Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in the production of various chemical compounds .

Properties

CAS No.

13466-30-3

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-1-phenylethylidenehydrazine

InChI

InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+

InChI Key

LEXOZHHIDPMMAC-JXMROGBWSA-N

SMILES

CC(=NN)C1=CC=CC=C1

Isomeric SMILES

C/C(=N\N)/C1=CC=CC=C1

Canonical SMILES

CC(=NN)C1=CC=CC=C1

Key on ui other cas no.

13466-30-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 300 mL of methanol and cooled to 0° C. Barium oxide (8.4 g, 55 mmol) was added portion-wise with exotherm. The reaction was cooled again to 0° C., and hydrazine monohydrate (54.6 g, 1.09 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which benzaldehyde (131.5 g, 1.09 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8° C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. The remaining concentrate was distilled at ca. 1 torr and the intended (1-phenyl-ethylidene)-hydrazine was collected at 91-94° C. in a 50 g quantity. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.65 (m, 2H), 7.35 (m, 3H), 5.37 (br, 2H), 2.13 (s, 3H). During the distillation, a bright yellow solid of N,N′-bis-(1-phenyl-ethylidene)-hydrazine appeared in the distillation vessel. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.95 (m, 4H), 7.45 (m, 6H), 2.32 (s, 6H).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
131.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

acetophenone (2.0 g, 16 mmol) is diluted in 16 ml of absolute ethanol and then hydrazine (2.3 ml, 48 mmol) is added. The mixture is heated to reflux temperature. After 2 h, the solvent is evaporated and the residue is taken up in ether (150 ml). The medium is washed with water (100 ml). After drying over Na2SO4, the ether is evaporated off. A pale yellow oil (1.5 g, 11 mmol, 69%) is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
69%

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